1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate
CAS No.: 13623-06-8
Cat. No.: VC20965944
Molecular Formula: C16H37NO4S
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13623-06-8 |
---|---|
Molecular Formula | C16H37NO4S |
Molecular Weight | 339.5 g/mol |
IUPAC Name | dodecyl(trimethyl)azanium;methyl sulfate |
Standard InChI | InChI=1S/C15H34N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5-6(2,3)4/h5-15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Standard InChI Key | ODGXMRVMAFAHQH-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structure
1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is a quaternary ammonium compound with the chemical formula C16H37NO4S and a molecular weight of 339.53 g/mol . It is commonly identified by its CAS number 13623-06-8 and is known by several synonyms including dodecyltrimethylammonium methyl sulfate, dodecyltrimethylammonium methosulfate, and lauryltrimethylammonium methosulfate . Structurally, this compound consists of a dodecyl (12-carbon) chain linked to a nitrogen atom substituted with three methyl groups, complemented by a methyl sulfate counterion. This configuration classifies it as a monoalkyltrimethylammonium salt, a subcategory within the broader family of quaternary ammonium compounds. The quaternary ammonium center represents the defining characteristic of this compound, with its nitrogen atom bonded to four organic groups creating a permanent positive charge regardless of environmental pH conditions.
Physical and Chemical Properties
The physical and chemical properties of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate contribute significantly to its applications in various fields. In terms of structure, it belongs to the cationic quaternary ammonium surfactant category with a molecular formula of C16H37NO4S . Its molecular weight is precisely calculated at 339.53 g/mol . The molecule features a lipophilic dodecyl chain and hydrophilic quaternary ammonium head group, which gives it its amphiphilic character essential for surfactant properties.
Table 1: Physical and Chemical Properties of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate
Synthesis and Production Methods
The synthesis of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate involves a two-step process that begins with the preparation of an intermediate compound followed by a conversion reaction. Understanding these synthetic routes is essential for optimizing production methods and ensuring high-quality product yield.
Laboratory Synthesis
The laboratory synthesis of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate typically follows a well-defined pathway. The process begins with the preparation of dodecyltrimethylammonium bromide as an intermediate compound. This intermediate is synthesized by reacting dodecyl bromide with trimethylamine in an organic solvent, commonly acetone. The reaction occurs under controlled conditions to ensure proper formation of the quaternary ammonium structure. Following the preparation of this intermediate, dodecyltrimethylammonium bromide is reacted with methyl sulfate under controlled conditions to yield the desired product, 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate. This final step involves an ion exchange reaction where the bromide ion is replaced by the methyl sulfate counterion.
Industrial Production
In industrial settings, the production of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is scaled up from laboratory methods with important modifications to ensure efficiency and product quality. Industrial production involves large-scale reactions conducted in reactors equipped with temperature and pressure control systems. These systems are essential for managing the exothermic nature of quaternary ammonium salt formation and ensuring reaction completion without unwanted side products. The industrial process emphasizes high yield and purity of the final product, which is critical for commercial applications. Quality control measures include spectroscopic analysis to confirm product identity and purity assessment through chromatographic techniques.
Table 2: Synthesis Methods for 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate
Method | Starting Materials | Reaction Conditions | Advantages | Challenges | Source |
---|---|---|---|---|---|
Standard Synthesis | Dodecyl bromide + Trimethylamine + Methyl sulfate | Organic solvent (acetone), controlled temperature | Well-established procedure | Control of exothermic reaction | |
Alternative Synthesis | Trimethylamine + Dodecanol followed by methylation | Two-step process | High purity product | Multiple purification steps | |
Industrial Scale | Same as standard but in larger reactors | Temperature and pressure control systems | High yield, commercial viability | Scale-up challenges |
Chemical Reactions and Reactivity
The chemical behavior of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is largely governed by its quaternary ammonium structure, which influences both its reactivity patterns and potential applications.
Types of Reactions
1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. These substitution reactions typically involve nucleophiles such as halides or hydroxides under mild to moderate conditions, leading to displacement of the existing functional groups. Though less common, the compound can also participate in oxidation or reduction reactions depending on the reaction environment and catalysts present. In aqueous environments, 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate can undergo hydrolysis, potentially leading to the release of dodecanol and trimethylamine. This hydrolytic susceptibility is an important consideration for storage conditions and formulation stability.
Reaction Mechanisms
The reactions of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate typically proceed through nucleophilic attack mechanisms facilitated by the positive charge on the nitrogen atom. The quaternary nitrogen center serves as an electrophilic site, attracting electron-rich species and facilitating various transformations. In substitution reactions, nucleophiles attack the carbon atoms adjacent to the nitrogen, leading to displacement reactions that can modify the structure of the compound. For hydrolysis reactions in aqueous environments, water molecules can attack the carbon-nitrogen bonds, eventually leading to decomposition products. Understanding these reaction mechanisms is crucial for predicting the behavior of this compound in different chemical environments and applications.
Biological Activity and Mechanism of Action
The biological activity of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is primarily characterized by its antimicrobial and surfactant properties, which make it valuable in various applications ranging from disinfection to transfection protocols.
Antimicrobial Properties
1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate demonstrates significant antimicrobial activity, which is a characteristic property of quaternary ammonium compounds. This activity spans a broad spectrum of microorganisms, including bacteria, fungi, and some viruses. The effectiveness of the compound as an antimicrobial agent is influenced by several factors, including concentration, contact time, temperature, and the type of microorganism. The compound's antimicrobial efficacy makes it valuable in formulations of disinfectants and preservatives, where it can help prevent microbial contamination and extend product shelf life.
Mechanism of Antimicrobial Action
The antimicrobial action of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate involves disrupting microbial cell membranes, leading to cell lysis and death. This mechanism is attributed to the compound's cationic nature, which allows it to interact effectively with negatively charged components of microbial membranes. The process begins with the adsorption of the compound onto the microbial cell surface, facilitated by electrostatic attraction between the positively charged quaternary ammonium group and negatively charged cell membrane components. Once adsorbed, the hydrophobic dodecyl chain can penetrate the lipid bilayer of the cell membrane, disrupting its structural integrity. This disruption leads to increased membrane permeability, leakage of cellular contents, and eventually, cell death. The dual action of surface adsorption and membrane penetration makes quaternary ammonium compounds like 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate particularly effective antimicrobial agents.
Applications in Industry and Research
The unique chemical properties of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate have led to its adoption across multiple sectors, particularly in pharmaceuticals, industrial processes, and biotechnology research.
Pharmaceutical Applications
In pharmaceutical applications, 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate serves multiple functions due to its antimicrobial and surfactant properties. It is particularly valuable in the formulation of disinfectants and preservatives, where it helps prevent microbial contamination and extend product shelf life. The compound's surfactant properties make it useful in drug delivery systems, where it can help improve the solubility and bioavailability of poorly water-soluble drugs. Additionally, its cationic nature allows it to interact with negatively charged biological membranes, potentially enhancing drug permeation and cellular uptake. These properties collectively make 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate a versatile ingredient in pharmaceutical formulations.
Industrial and Biotechnology Applications
In industrial settings, 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate finds applications in various processes due to its surfactant properties. It serves as an effective emulsifying agent in the production of cosmetics and personal care products, helping to stabilize oil-in-water emulsions. The compound is also utilized in biotechnology research, particularly in transfection protocols due to its compatibility with nucleic acids. Its ability to form complexes with DNA and facilitate cellular uptake makes it valuable in gene delivery systems. In material science, the compound contributes to the development of specialized coatings and materials with antimicrobial properties, enhancing their resistance to microbial colonization and biofilm formation.
Table 3: Applications of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate
Toxicological Profile
Understanding the toxicological profile of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is essential for its safe use in various applications, particularly those involving human contact or environmental release.
Acute and Chronic Toxicity
While specific toxicity data for 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate is limited in the provided sources, information about related quaternary ammonium compounds can provide insight into its potential toxicological profile . Quaternary ammonium compounds, particularly those with alkyl chains similar to 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate, have demonstrated varying levels of acute toxicity in animal models . For example, the LD50 values for various alkyltrimethylammonium bromides in mice and rats range from 2.8 to 44 mg/kg depending on the alkyl chain length and administration route . These compounds typically cause respiratory depression, convulsions, and other adverse effects at high doses . Most animal deaths occur rapidly, suggesting fast-acting toxicity mechanisms involving respiratory failure . Chronic toxicity data for these compounds is less extensively documented, but prolonged exposure may potentially lead to cumulative effects due to their persistence in biological systems.
Environmental Toxicity
The environmental toxicity of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate and related quaternary ammonium compounds is an important consideration for their use and disposal . These compounds can be particularly toxic to aquatic organisms, with effects extending beyond acute toxicity to potential long-term ecological impacts . The environmental persistence of quaternary ammonium compounds varies, with degradation pathways typically involving N-dealkylation followed by N-demethylation . The rate of degradation can be influenced by environmental conditions, including temperature, pH, and the presence of specific microorganisms capable of metabolizing these compounds . Given their potential aquatic toxicity, proper handling and waste management practices are essential when using 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate in industrial or commercial applications .
Table 4: Toxicity Data for Related Quaternary Ammonium Compounds
Environmental Considerations
The environmental behavior of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate warrants careful consideration due to its chemical structure, potential persistence, and biological activity.
Degradation Pathways
The degradation of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate in the environment follows pathways typical of quaternary ammonium compounds . The primary degradation mechanism involves N-dealkylation, where the dodecyl chain is removed from the quaternary nitrogen atom . This initial step is followed by N-demethylation processes, where the methyl groups are sequentially removed from the nitrogen center . These degradation steps gradually reduce the compound's surfactant and antimicrobial properties as the quaternary structure is dismantled . The rate and extent of degradation can vary significantly depending on environmental conditions, including temperature, pH, presence of specific microorganisms, and exposure to sunlight . Understanding these degradation pathways is crucial for assessing the compound's environmental persistence and potential ecological impacts.
Environmental Impact Assessment
While effective as an antimicrobial agent, the environmental impact of quaternary ammonium compounds like 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate requires careful consideration . These compounds can persist in aquatic environments due to their chemical stability and resistance to immediate biodegradation . When released into water systems, they may affect aquatic organisms through various mechanisms, including disruption of cell membranes and interference with biological processes . The environmental risk is particularly significant for aquatic ecosystems where bioaccumulation might occur . Therefore, proper waste management practices are essential when using products containing 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate . Environmental assessments should consider both direct toxicity to organisms and potential longer-term effects on ecosystem function and biodiversity.
Future Research Directions
As our understanding of 1-Dodecanaminium, N,N,N-trimethyl-, methyl sulfate continues to evolve, several promising research avenues emerge that could enhance its applications while addressing existing limitations.
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